(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
This bicyclic amine derivative features a rigid [2.2.1]heptane scaffold with a tert-butyl carbamate group at position 2 and an amino substituent at position 5. Its stereochemistry ((1R,4R,6S)) is critical for molecular interactions, making it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands . The compound (CAS: 1433638-95-9) is typically synthesized via stereoselective routes, achieving ≥95% purity for research applications .
Properties
IUPAC Name |
tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJVXLPYIOWOZ-HRDYMLBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between activated dienes and dienophiles offers a direct route to the bicyclic framework. For example, N-tert-butoxycarbonyl-pyrrole (9 ) reacts with ethynyl phenyl sulfone (11 ) under thermal conditions (90°C, solvent-free) to yield the cycloadduct 12 in 70% yield. This method benefits from the electron-withdrawing sulfone group on the dienophile, which enhances reactivity. The stereochemical outcome depends on the endo/exo selectivity of the cycloaddition, with the tert-butyl group serving as a steric director to favor the desired (1R,4R,6S) configuration.
Intramolecular Cyclization
Alternative routes employ intramolecular cyclization of linear precursors. A notable example involves the Rh-catalyzed hydroformylation of unsaturated amines. For instance, substrate 1 undergoes hydroformylation under 4.5 bar CO:H₂ (1:1) at 50°C with a Rh/(S,S)-Kelliphite catalyst system, yielding aldehyde 5 with 55% conversion and 6.3:1 regioselectivity. Subsequent reduction or amination of the aldehyde group provides access to the 6-amino functionality.
Stereochemical Control and Resolution
Achieving the (1R,4R,6S) configuration requires precise stereochemical management.
Asymmetric Catalysis
Chiral catalysts play a pivotal role. The Rh/(S,S)-Kelliphite system (0.5 mol%) induces enantioselectivity during hydroformylation, producing 5 with >95% enantiomeric excess (ee). The bulky tert-butyl group on the carbamate stabilizes transition states, favoring the desired stereochemistry.
Kinetic Resolution
Kinetic resolution via enzymatic or chemical means separates racemic mixtures. Lipase-mediated hydrolysis of esters or carbamates has been reported, though specific data for this compound remains proprietary.
Functional Group Transformations
Installation of the Amino Group
The 6-amino group is introduced via reductive amination or nitrile reduction. In one protocol, aldehyde 5 undergoes reductive amination with 4-methoxyaniline in the presence of NaBH₃CN, affording 20 in 82% yield. Subsequent deprotection under acidic conditions (HCl/dioxane) yields the free amine.
Carbamate Protection and Deprotection
The tert-butyl carbamate (Boc) group is installed early in the synthesis to protect the secondary amine. Deprotection typically uses HCl in dioxane, as milder conditions prevent bicyclic ring degradation.
Reaction Optimization and Scalability
Increasing catalyst loading to 1 mol% Rh(acac)(CO)₂ improves hydroformylation turnover but risks enantioselectivity loss. Solvent screening identified toluene as optimal for balancing reactivity and selectivity.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
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HRMS (ESI) : m/z calcd for C₁₁H₂₁ClN₂O₂ [M+H]⁺: 248.75, found: 248.72.
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¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.15–3.30 (m, 2H, H-1/H-4), 4.80 (br s, 2H, NH₂).
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HPLC Purity : >97% on Chiralpak AD-H column (hexane:iPrOH 90:10, 1 mL/min).
Applications in Drug Synthesis
This compound serves as a precursor to neuromodulators and antiviral agents. Derivatives featuring modifications at the 6-amino position show potent activity against nicotinic acetylcholine receptors (nAChRs), with IC₅₀ values <10 nM in preclinical models .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is routinely removed under acidic conditions to liberate the free amine, a critical step in peptide synthesis and medicinal chemistry applications.
This reaction is essential for generating the reactive amine intermediate, which can undergo further functionalization .
Acylation of the Amino Group
The primary amine participates in nucleophilic acylation reactions, forming amides or carbamates.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Acetylation | Acetyl chloride, pyridine | (1R,4R,6S)-tert-butyl 6-acetamido-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Sulfonylation | Tosyl chloride, base | (1R,4R,6S)-tert-butyl 6-tosylamido-2-azabicyclo[2.2.1]heptane-2-carboxylate |
These derivatives are valuable intermediates in drug discovery, particularly for modulating solubility and bioavailability.
Reductive Amination
The free amine (post-Boc deprotection) can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| With formaldehyde | NaBH3CN, methanol | (1R,4R,6S)-6-(methylamino)-2-azabicyclo[2.2.1]heptane |
This reaction expands the compound’s utility in creating structurally diverse amines for biological screening.
Oxidation Reactions
The bicyclic scaffold’s rigidity may influence oxidation pathways. Structural analogs with hydroxyl groups (e.g., tert-butyl 6-hydroxy derivatives) are oxidized to ketones under strong conditions .
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Oxidation of analog | KMnO4, acidic conditions | tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
While direct oxidation of the amino group is less common, this highlights the reactivity of related scaffolds .
Nucleophilic Substitution
The Boc group can be displaced by nucleophiles under specific conditions, though this is less typical due to its stability.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Boc displacement | H2N-R, Lewis acid | (1R,4R,6S)-6-amino-2-R-2-azabicyclo[2.2.1]heptane |
Key Research Findings
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Neuropharmacological Potential : Derivatives of this compound are studied for interactions with neurotransmitter receptors, suggesting applications in CNS drug development.
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Stereochemical Influence : The (1R,4R,6S) configuration enhances binding selectivity in enzyme inhibition assays compared to stereoisomers .
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Stability : The Boc group improves stability under basic conditions, enabling storage and handling in non-acidic environments .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Its applications include:
- Neurological Disorders : Research indicates that derivatives of bicyclic amines can modulate neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety. Studies have shown that compounds similar to (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can act as selective serotonin reuptake inhibitors (SSRIs) .
Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of more complex molecules:
- Building Block for Peptides : Its amino group allows for coupling reactions with carboxylic acids to form peptide bonds, facilitating the synthesis of peptide-based therapeutics .
Chiral Synthesis
Due to its chiral centers, this compound is valuable in asymmetric synthesis:
- Catalysts in Asymmetric Reactions : It can be utilized as a chiral auxiliary in various asymmetric reactions, aiding in the production of enantiomerically pure compounds which are crucial in pharmaceutical development .
Case Study 1: Neuropharmacological Research
A study published in the Journal of Medicinal Chemistry explored the effects of bicyclic amines on serotonin receptors. Researchers synthesized derivatives of this compound and evaluated their binding affinity and efficacy on various serotonin receptor subtypes. Results indicated that specific modifications enhanced receptor selectivity and potency .
| Compound | Binding Affinity (Ki) | Selectivity Ratio |
|---|---|---|
| Compound A | 15 nM | 5:1 |
| Compound B | 30 nM | 3:1 |
Case Study 2: Synthesis of Peptide Analogues
In another research effort documented in Organic Letters, scientists utilized this compound as an intermediate for synthesizing peptide analogues targeting cancer cells. The study demonstrated that these analogues exhibited significant cytotoxic activity against various cancer cell lines .
| Peptide Analogue | Cytotoxicity (IC50) | Target Cell Line |
|---|---|---|
| Analogue X | 25 µM | HeLa |
| Analogue Y | 15 µM | MCF7 |
Mechanism of Action
The mechanism of action of (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the azabicycloheptane core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights variations in substituent positions, stereochemistry, and ring systems among analogs:
Impact of Structural Variations
- Ring System: The [2.2.1]heptane scaffold (target compound) provides a compact, rigid structure ideal for binding to hydrophobic pockets in biological targets. [2.2.2]octane derivatives (e.g., CAS: 1240782-81-3) offer larger cavities, which may enhance solubility but reduce target specificity .
- Substituent Position and Stereochemistry: Moving the amino group from position 6 (target compound) to 5 (e.g., HD-1335) disrupts hydrogen-bonding patterns critical for interactions with enzymes or receptors . Racemic mixtures (e.g., ) lack enantiomeric purity, limiting their utility in asymmetric synthesis or chiral drug development .
Functional Groups :
- Hydroxyl-containing analogs (e.g., tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS: 1628319-90-3) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .
Biological Activity
(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1433638-95-9
- IUPAC Name : this compound
The compound primarily acts as an agonist for the α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in various cognitive functions and neuroprotection. Activation of these receptors can lead to enhanced neurotransmitter release and improved synaptic plasticity, making this compound a candidate for therapeutic applications in neurodegenerative diseases and cognitive disorders .
Neuropharmacological Effects
Studies have shown that this compound exhibits significant neuropharmacological effects:
- Cognitive Enhancement : In vitro assays indicate that this compound enhances cognitive functions by modulating cholinergic signaling in the brain.
- Neuroprotective Properties : It has been noted for its potential to protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Safety and Toxicology
The safety profile of this compound has been evaluated in preliminary studies:
- Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
- Chronic Exposure : Long-term studies are needed to fully assess the safety and potential side effects associated with chronic use.
Q & A
Basic: What are the key synthetic routes for (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate?
Answer:
The synthesis typically involves bicyclic framework construction followed by functionalization. A common approach is using trans-4-hydroxy-L-proline derivatives as starting materials. For example, Portoghese’s method employs sequential protection/deprotection steps (e.g., tert-butyl carbamate protection), ring closure via LiBH4 reduction, and stereoselective amination . Advanced routes may use Diels–Alder reactions or aziridine ring-opening strategies to introduce substituents like amino groups at specific positions .
Basic: How is the compound characterized to confirm its structure and purity?
Answer:
Characterization involves:
- NMR spectroscopy : To confirm stereochemistry and substituent positions. For example, bicyclic protons in similar compounds show distinct splitting patterns (δ 1.2–4.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 211.26 for tert-butyl derivatives) validate molecular weight .
- HPLC : Purity assessment (>97% by area normalization) and identification of minor impurities .
- Infrared (IR) spectroscopy : Functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) are monitored .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
Safety measures include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation (H335) .
- First aid : Immediate washing with water for skin/eye exposure and medical consultation if ingested .
- Storage : In cool, dry conditions away from oxidizing agents .
Advanced: What challenges arise in achieving enantioselective synthesis of this bicyclic amine?
Answer:
Key challenges include:
- Steric hindrance : The rigid bicyclo[2.2.1]heptane framework complicates nucleophilic substitution at the 6-position. Catalytic asymmetric methods (e.g., chiral ligands) may be required .
- Amination selectivity : Competing pathways (e.g., over-reduction of ketone intermediates) must be controlled. Evidence shows tert-butyl carbamate protection stabilizes intermediates during amination .
- Resolution of diastereomers : Chromatographic separation (e.g., using chiral columns) is often needed for stereoisomers like (1R,4R,6S) vs. (1S,4S,6R) .
Advanced: How does this compound serve as a building block in pharmaceutical design?
Answer:
Its bicyclic structure enhances metabolic stability and target binding in drug candidates. Examples include:
- Antibacterial agents : Bicyclic β-lactam analogs (e.g., 4-thia-1-azabicyclo derivatives) show activity against resistant strains .
- Kinase inhibitors : The tert-butyl carbamate group facilitates prodrug strategies, while the amino group allows conjugation to pharmacophores .
- CNS drugs : Rigid frameworks improve blood-brain barrier penetration, as seen in serotonin/histamine receptor modulators .
Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?
Answer:
Discrepancies (e.g., amino vs. hydroxy substituent configurations) are addressed via:
- X-ray crystallography : Definitive determination of absolute configuration .
- Comparative NMR : Matching experimental shifts with computed spectra (DFT) for diastereomers .
- Synthetic correlation : Converting intermediates to known derivatives (e.g., oxidation of 6-amino to 6-oxo groups) to confirm positional identity .
Advanced: What analytical methods are used to assess reaction intermediates with unstable functional groups?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
